molecular formula C17H14N4O3 B15033958 {3-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetonitrile

{3-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetonitrile

Cat. No.: B15033958
M. Wt: 322.32 g/mol
InChI Key: SUARZUOPOCWFDG-UHFFFAOYSA-N
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Description

{3-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetonitrile is a complex organic compound that features both an indole and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetonitrile typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with a pyrimidine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of automated systems ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound is also prone to nucleophilic and electrophilic substitution reactions, which can be used to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its indole moiety is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making them valuable in pharmaceutical research.

Industry

In the industrial sector, the compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of {3-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetonitrile involves its interaction with specific molecular targets. The indole ring can bind to various receptors, influencing cellular pathways and biological processes. The pyrimidine ring may also play a role in modulating enzyme activity, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    1,3-dimethyluracil: A pyrimidine derivative with structural similarities.

Uniqueness

What sets {3-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetonitrile apart is its combined indole and pyrimidine rings, offering a unique set of chemical and biological properties. This dual functionality makes it a versatile compound with a wide range of applications.

Properties

Molecular Formula

C17H14N4O3

Molecular Weight

322.32 g/mol

IUPAC Name

2-[3-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]indol-1-yl]acetonitrile

InChI

InChI=1S/C17H14N4O3/c1-19-15(22)13(16(23)20(2)17(19)24)9-11-10-21(8-7-18)14-6-4-3-5-12(11)14/h3-6,9-10H,8H2,1-2H3

InChI Key

SUARZUOPOCWFDG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC#N)C(=O)N(C1=O)C

solubility

8.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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